molecular formula C11H15NO3 B8736384 Methyl 5-cyclohexyl-1,3-oxazole-4-carboxylate CAS No. 827028-62-6

Methyl 5-cyclohexyl-1,3-oxazole-4-carboxylate

Cat. No.: B8736384
CAS No.: 827028-62-6
M. Wt: 209.24 g/mol
InChI Key: LUXOGRPJMFCERM-UHFFFAOYSA-N
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Description

Methyl 5-cyclohexyl-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

827028-62-6

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 5-cyclohexyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H15NO3/c1-14-11(13)9-10(15-7-12-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

LUXOGRPJMFCERM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold mixture of cyclohexanecarboxylic acid (5.40 g, 42.1 mmol) and K2CO3 (23.3 g, 168.4 mmol) in N,N-dimethylformamide (60 mL) were added diphenylphosphoryl azide (16.1 g, 58.5 mmol) and methyl isocyanoacetate (5.0 g, 50.5 mmol). After being stirred at room temperature for 16 h, the reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, saturated NaHCO3 solution, and brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting light yellow solid was recrystallized from hexane-ethyl acetate to give the title compound (4.47 g, 51%) as an off-white solid. The mother liquid was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (hexane/ethyl acetate 90:10 to 30:70) to give a light yellow solid. This solid was triturated with hexane-diisopropyl ether to give the title compound (2.05 g, 23%) as a light yellow solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
51%

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